![molecular formula C20H18Cl2F3N3O4 B2601028 N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 534565-10-1](/img/structure/B2601028.png)
N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
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Description
N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H18Cl2F3N3O4 and its molecular weight is 492.28. The purity is usually 95%.
BenchChem offers high-quality N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- This compound belongs to a broader category of chemical entities that have been synthesized and evaluated for various biological activities. For instance, novel heterocyclic compounds derived from similar structural frameworks have been studied for their anti-inflammatory, analgesic, and cyclooxygenase inhibition properties. Compounds demonstrating significant activity against COX-2 with potential analgesic and anti-inflammatory effects highlight the medicinal chemistry applications of such molecules (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Applications
- Synthesis of new derivatives and their antimicrobial activities have been a significant focus of research. For example, novel 1,2,4-Triazole derivatives synthesized from related compounds have shown promising antimicrobial properties against various test microorganisms (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Receptor Ligand Interaction Studies
- Research has also focused on the interaction of analogs of this compound with biological receptors, such as dopamine D3 receptors. These studies are crucial in understanding the compound's potential as a therapeutic agent, especially in the context of central nervous system disorders (M. Leopoldo, F. Berardi, N. Colabufo, Paola De Giorgio, E. Lacivita, R. Perrone, V. Tortorella, 2002).
Radiotracer Development for PET Imaging
- The synthesis and evaluation of derivatives for potential use as radiotracers in positron emission tomography (PET) imaging have been explored. Such applications are crucial for the non-invasive study of biological processes at the molecular level, particularly for identifying and quantifying receptor-ligand interactions in vivo (B. Kuhnast, H. Valette, L. Besret, S. Demphel, C. Coulon, M. Ottaviani, M. Guillermier, M. Bottlaender, F. Dollé, 2006).
properties
IUPAC Name |
N-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2F3N3O4/c1-30-13-4-2-12(3-5-13)27-6-8-28(9-7-27)18(29)26-20(19(23,24)25)31-16-10-14(21)15(22)11-17(16)32-20/h2-5,10-11H,6-9H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJZAJACWPNJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3(OC4=CC(=C(C=C4O3)Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
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